molecular formula C20H22N4O3S B305945 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Katalognummer B305945
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: WAHDOJBQRMTVAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMB-2201 and belongs to the synthetic cannabinoid family. In

Wirkmechanismus

MMB-2201 acts on the cannabinoid receptors in the brain and body. It binds to these receptors, leading to the activation of various signaling pathways. This activation can result in the modulation of various physiological processes, including pain perception, mood, and appetite. The exact mechanism of action of MMB-2201 is still under investigation.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain perception in animal models. It has also been shown to have anxiolytic properties, reducing anxiety in animal models. Additionally, MMB-2201 has been shown to affect appetite and body weight in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MMB-2201 in lab experiments is its high potency. This allows for the use of smaller amounts of the compound in experiments. Additionally, MMB-2201 is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using MMB-2201 in lab experiments is its potential for abuse. This requires researchers to take precautions to ensure the safe handling and storage of the compound.

Zukünftige Richtungen

There are several future directions for research on MMB-2201. One area of interest is the development of new drugs based on the structure of MMB-2201. This could lead to the development of more potent and selective drugs for the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of MMB-2201 and its effects on various physiological processes. This could lead to the development of new therapies for the treatment of pain, anxiety, and other neurological disorders. Finally, more research is needed to fully understand the potential risks associated with the use of MMB-2201 and other synthetic cannabinoids. This could lead to the development of safer and more effective drugs for medical use.
In conclusion, MMB-2201 is a chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MMB-2201 could lead to the development of new drugs for the treatment of various medical conditions.

Synthesemethoden

The synthesis of MMB-2201 involves the reaction of 5-(4-methoxybenzyl)-4-methyl-1,2,4-triazole-3-thiol with 3-methoxyphenylacetyl chloride in the presence of a base. This reaction leads to the formation of MMB-2201 as a white crystalline powder. The purity of the compound can be improved through recrystallization and other purification techniques.

Wissenschaftliche Forschungsanwendungen

MMB-2201 has been extensively studied in scientific research due to its potential applications in various fields. One of the primary areas of research is the development of new drugs for the treatment of various medical conditions. MMB-2201 has shown potential in the treatment of pain, anxiety, and other neurological disorders. It has also been studied for its potential use in cancer treatment.

Eigenschaften

Produktname

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Molekularformel

C20H22N4O3S

Molekulargewicht

398.5 g/mol

IUPAC-Name

N-(3-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O3S/c1-24-18(11-14-7-9-16(26-2)10-8-14)22-23-20(24)28-13-19(25)21-15-5-4-6-17(12-15)27-3/h4-10,12H,11,13H2,1-3H3,(H,21,25)

InChI-Schlüssel

WAHDOJBQRMTVAD-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC

Kanonische SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.